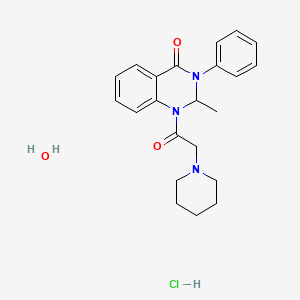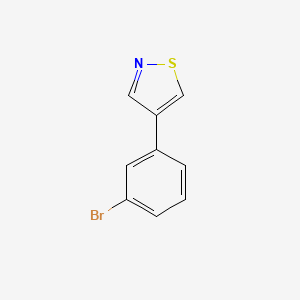
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is a chemical compound with a complex structure, often used in experimental and research settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride typically involves multiple steps, including the reaction of ethoxybenzoyl chloride with a suitable amine to form an intermediate, followed by further reactions to introduce the azaniumyl and diethylazanium groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium dichloride
- 3-(4-Azaniumyl-2-methoxybenzoyl)oxypropyl-diethylazanium dichloride
Uniqueness
Compared to similar compounds, 3-(4-Azaniumyl-2-ethoxybenzoyl)oxypropyl-diethylazanium dichloride is unique due to its specific ethoxybenzoyl group, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research applications where specific interactions or effects are desired.
Propriétés
Numéro CAS |
100811-87-8 |
|---|---|
Formule moléculaire |
C16H28Cl2N2O3 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 4-amino-2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-4-18(5-2)10-7-11-21-16(19)14-9-8-13(17)12-15(14)20-6-3;;/h8-9,12H,4-7,10-11,17H2,1-3H3;2*1H |
Clé InChI |
ISBJHVKLCZWDPA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


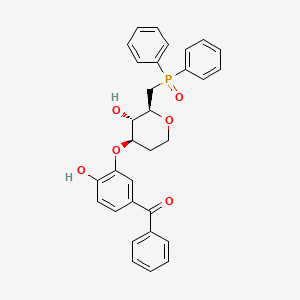
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
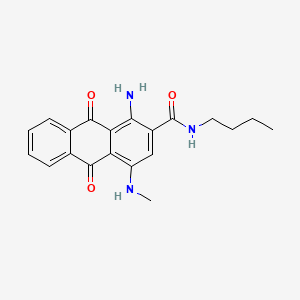

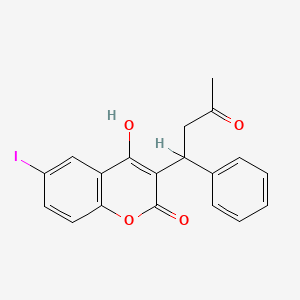

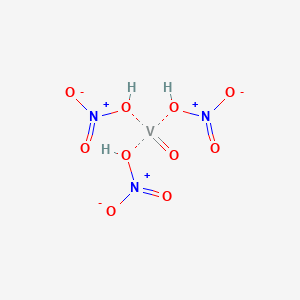
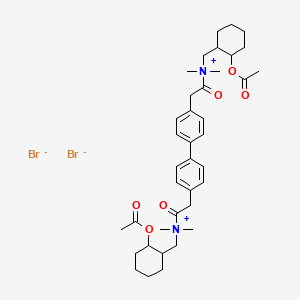
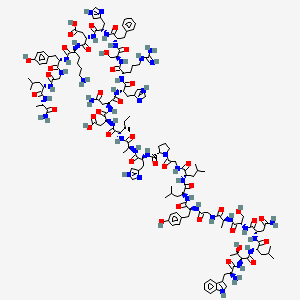
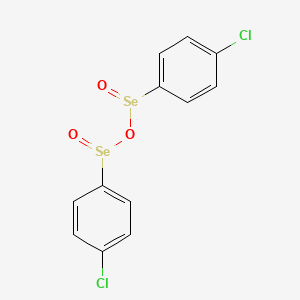

![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
